molecular formula C10H12ClNO3 B2404350 2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid;hydrochloride CAS No. 2137447-77-7

2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid;hydrochloride

Cat. No.: B2404350
CAS No.: 2137447-77-7
M. Wt: 229.66
InChI Key: LJQSQSQEPLTYLU-UHFFFAOYSA-N
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Description

“2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid;hydrochloride” is a compound with the molecular formula C10H11NO3 . It has a molecular weight of 193.20 . This compound is used for research purposes .


Synthesis Analysis

Benzofuran compounds, which include “this compound”, have been synthesized through various methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which has fewer side reactions and a high yield .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds, including “this compound”, have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have been used in the treatment of skin diseases such as cancer or psoriasis .

Scientific Research Applications

Synthesis Techniques

2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid, commonly found within the benzofuran and benzothiazole families, is synthesized through various methods. One prominent technique involves the preparation of compounds like 2-Benzoyl- and 2-(pyridylcarbonyl)-1-benzofuran-3-amines from 2-hydroxybenzonitrile and corresponding bromoethanone derivatives. This synthesis process also extends to the production of compounds like 2-Benzoyl-1-benzofuran-3-amine, which undergoes further reactions to yield various glycine derivatives and other related compounds (Rádl et al., 2000). Additionally, the cyclocondensation of acetic acids and their methyl esters with hydrazine hydrate under specific conditions leads to the formation of 1-aryl-3,5-dihydro-4H-1-benzofuro[2,3-d][1,2]diazepin-4-ones (Eresko et al., 2010).

Antimicrobial and Antibacterial Properties

Research has uncovered the antimicrobial and antibacterial properties of benzofuran derivatives. For example, compounds like 2-Acetyl benzofuran synthesized from salicylaldehyde and dry chloroacetone showed moderate antimicrobial activities, with specific compounds exhibiting notable efficacy (Kumar & Karvekar, 2010). Furthermore, studies on a series of 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives showcased their in vitro antibacterial activity against pathogens like S. aureus and E. coli (Idrees et al., 2020).

Properties

IUPAC Name

2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c11-9(10(12)13)7-1-2-8-6(5-7)3-4-14-8;/h1-2,5,9H,3-4,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQSQSQEPLTYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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